2-Chloro-5-(2,4-dichlorophenyl)benzoic acid
Description
2-Chloro-5-(2,4-dichlorophenyl)benzoic acid is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its molecular structure, which includes a benzoic acid core substituted with chlorine atoms at specific positions. This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(2,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-2-3-9(12(16)6-8)7-1-4-11(15)10(5-7)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXEYDBZGUTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681320 | |
| Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-12-9 | |
| Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the reaction of 2,4-dichlorobenzoyl chloride with 2-chlorobenzoic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,4-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzoic acids, chlorinated derivatives, and complex organic molecules used in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Chloro-5-(2,4-dichlorophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of unwanted plants and fungi.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering the conformation of proteins. This compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Shares a similar benzoic acid core but with different substitution patterns.
2-Chlorobenzoic Acid: Lacks the additional chlorine atoms found in 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid.
5-Chloro-2-(2,4-dichlorophenyl)benzoic Acid: A positional isomer with chlorine atoms in different locations.
Uniqueness
2-Chloro-5-(2,4-dichlorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
